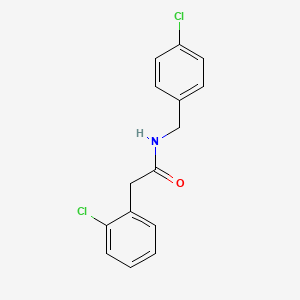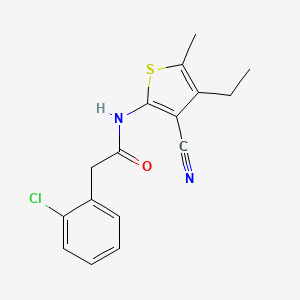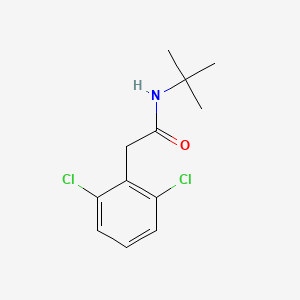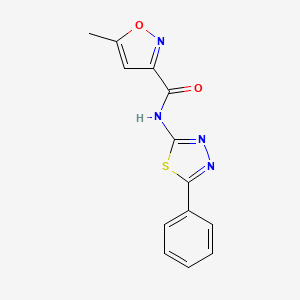
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide
Übersicht
Beschreibung
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide, also known as CPOT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation, inflammation, and thermoregulation.
Wirkmechanismus
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide acts as an antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. By blocking the TRPV1 receptor, 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide inhibits the influx of calcium ions into cells, which leads to the inhibition of pain sensation, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells. 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been shown to have analgesic effects in various animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the TRPV1 receptor, which allows for specific targeting of this receptor. 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has also been shown to have good solubility in various solvents, which makes it easy to work with in lab experiments. However, one limitation of 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide is that it can be expensive to synthesize, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide. One direction is to investigate the potential therapeutic applications of 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide in various diseases, such as neuropathic pain, inflammation, and cancer. Another direction is to study the molecular mechanisms underlying the interaction between 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide and the TRPV1 receptor. Finally, further optimization of the synthesis method for 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide may lead to more efficient and cost-effective production of this compound, which could facilitate its use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been studied extensively for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation, inflammation, and thermoregulation. 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been used in various studies to investigate the role of TRPV1 in different physiological and pathological processes. For example, 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been used to study the role of TRPV1 in neuropathic pain, inflammation, and cancer.
Eigenschaften
IUPAC Name |
4-cyclopentyloxy-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-17(18-12-16-6-3-11-21-16)13-7-9-15(10-8-13)20-14-4-1-2-5-14/h3,6-11,14H,1-2,4-5,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBSLILRBZWYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentyloxy)-N-(thiophen-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264513.png)
![6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264520.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide](/img/structure/B4264531.png)

![N,N'-2,6-pyridinediylbis[2-(2,6-dichlorophenyl)acetamide]](/img/structure/B4264538.png)
![2-(2,6-dichlorophenyl)-N-(2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264543.png)
![isopropyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264550.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264555.png)

![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264569.png)
![1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline](/img/structure/B4264584.png)


![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-isobutoxyphenyl)quinoline](/img/structure/B4264608.png)